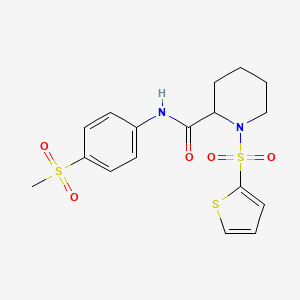![molecular formula C22H17N3O3 B2540094 (Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951986-39-3](/img/structure/B2540094.png)
(Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of zinc carboxylate complexes has been explored in the context of carbon-carbon bond formation reactions. In one study, a zinc(II) complex with 2,3-pyridine dicarboxylic acid and a mixed metal coordination polymer were synthesized and characterized. The zinc(II) complex was found to be a mononuclear complex with a distorted octahedral coordination geometry, while the coordination polymer featured a tetrahedral environment around the zinc ion. These complexes demonstrated catalytic abilities towards the formation of carbon-carbon bonds between 3,4-dimethoxy benzaldehyde and acetone .
Molecular Structure Analysis
The molecular structures of various zinc(II) complexes have been determined, revealing insights into their coordination environments and geometries. For instance, a mononuclear zinc(II) complex was found to have a central zinc ion coordinated by oxygen donors from dihydrogen benzene-1,2,4,5-tetracarboxylate and water molecules, as well as nitrogen atoms from a 5-(pyridin-2-yl)-3,3'-bi(1H-1,2,4-triazole) ligand. This arrangement facilitated the formation of a two-dimensional supramolecular structure through hydrogen bonding and aromatic stacking interactions .
Chemical Reactions Analysis
The reactivity of zinc carboxylate complexes has been studied, particularly in the context of their catalytic properties. The zinc complexes synthesized in the aforementioned studies were found to catalyze carbon-carbon bond formation reactions. The catalytic process involves the coordination of reactants to the zinc center, facilitating the reaction between aldehydes and ketones to form new carbon-carbon bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of zinc(II) complexes are influenced by their molecular structures and the nature of their ligands. For example, the photoluminescent properties of a zinc(II) supramolecular complex were investigated, revealing that the complex exhibits solid-state photoluminescence. This property is likely influenced by the coordination environment of the zinc ion and the presence of aromatic systems within the structure, which can engage in π-π interactions . Additionally, the solution properties of related compounds, such as (pyridin-2-yl)aminomethane-1,1-diphosphonic acids, were studied using NMR spectroscopy and other methods, showing that these compounds can form protonated multinuclear complexes with metal ions like Zn(II), Mg(II), and Ca(II) .
科学的研究の応用
DNA-PK Inhibition and Anti-Platelet Activity
This compound has shown significant relevance in the field of medicinal chemistry, particularly in studies focusing on DNA-dependent protein kinase (DNA-PK) inhibition and anti-platelet activity. For instance, a compound structurally similar to (Z)-2-(pyridin-3-ylmethylene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one demonstrated inhibitory effects on collagen-induced platelet aggregation. Furthermore, DNA-PK inhibition studies on related compounds revealed moderate to low inhibitory activity, which is crucial for understanding their potential therapeutic applications. Notably, one compound in this series exhibited significant PI3K inhibition, indicating potential utility in targeting PI3K-dependent pathways (Ihm, et al., 2012).
Synthetic Applications and Scaffold Potential
The compound's structural framework, particularly its pyridine and oxazine constituents, is of interest in synthetic chemistry. The pyridine-oxazine structure serves as a valuable scaffold for bioactive compounds, highlighting its potential in drug development and the synthesis of novel pharmaceuticals. The synthesis methodologies for such compounds emphasize the importance of the compound's core structure in creating a variety of bioactive molecules (Gim, et al., 2007).
Luminescence and Multi-Stimuli-Responsive Properties
Some derivatives of this compound exhibit unique luminescent properties and multi-stimuli-responsive behavior. These properties are particularly evident in naphthalimide-benzoic acid derivatives connected to the compound's structural framework. Such features are crucial in applications that require fluorescence, like sensing and imaging. The compounds demonstrate luminescence in both solid-state and solution, forming nano-aggregates with enhanced emission. Moreover, their behavior changes with different stimuli, such as solvent polarity, making them valuable in designing materials that respond to environmental changes (Srivastava, et al., 2017).
特性
IUPAC Name |
(2Z)-8-(pyridin-4-ylmethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21-17-3-4-19-18(13-25(14-27-19)12-15-5-8-23-9-6-15)22(17)28-20(21)10-16-2-1-7-24-11-16/h1-11H,12-14H2/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOAQISWMKGWQA-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2540017.png)
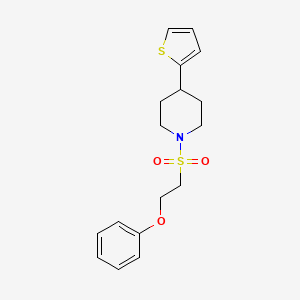
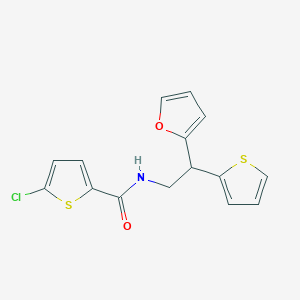

![2-(4-fluorophenoxy)-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}acetamide](/img/structure/B2540026.png)
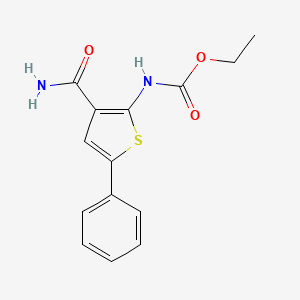
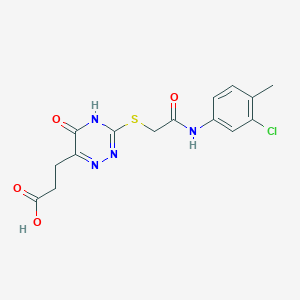
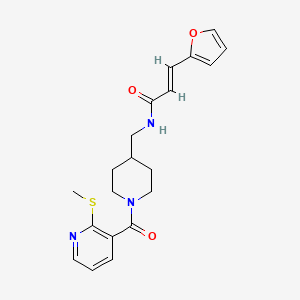
![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)
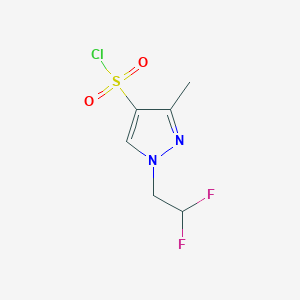
![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)
